molecular formula C14H30O3S2 B14566377 Acetic acid;10-(ethyldisulfanyl)decan-1-ol CAS No. 61689-33-6

Acetic acid;10-(ethyldisulfanyl)decan-1-ol

Cat. No.: B14566377
CAS No.: 61689-33-6
M. Wt: 310.5 g/mol
InChI Key: RXTDYYRKQNRRQA-UHFFFAOYSA-N
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Description

Acetic acid;10-(ethyldisulfanyl)decan-1-ol is a chemical compound that combines the properties of acetic acid and a disulfide-containing alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;10-(ethyldisulfanyl)decan-1-ol typically involves the reaction of 10-bromodecan-1-ol with ethyl disulfide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethyldisulfanyl group. The resulting product is then treated with acetic acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;10-(ethyldisulfanyl)decan-1-ol can undergo various chemical reactions, including:

    Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide group can be reduced to thiols.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Esters or ethers.

Scientific Research Applications

Acetic acid;10-(ethyldisulfanyl)decan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its disulfide group, which can interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;10-(ethyldisulfanyl)decan-1-ol involves its interaction with molecular targets through its disulfide and hydroxyl groups. The disulfide group can form reversible covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Decanol: A straight-chain fatty alcohol with similar structural features but lacking the disulfide group.

    10-Bromodecan-1-ol: A precursor in the synthesis of acetic acid;10-(ethyldisulfanyl)decan-1-ol, containing a bromine atom instead of the disulfide group.

    Ethyl Disulfide: A simple disulfide compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both a disulfide group and a hydroxyl group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61689-33-6

Molecular Formula

C14H30O3S2

Molecular Weight

310.5 g/mol

IUPAC Name

acetic acid;10-(ethyldisulfanyl)decan-1-ol

InChI

InChI=1S/C12H26OS2.C2H4O2/c1-2-14-15-12-10-8-6-4-3-5-7-9-11-13;1-2(3)4/h13H,2-12H2,1H3;1H3,(H,3,4)

InChI Key

RXTDYYRKQNRRQA-UHFFFAOYSA-N

Canonical SMILES

CCSSCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

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